
H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” is a synthetic peptide composed of 19 amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular sequence includes a variety of amino acids, each contributing to the overall structure and function of the peptide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the deprotection and coupling steps, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific enzymes or chemical reagents.
Major Products
The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or altered biological activity.
科学的研究の応用
Peptides like “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” have a wide range of applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating protein-protein interactions and cellular signaling pathways.
Medicine: Developing peptide-based therapeutics for diseases such as cancer and diabetes.
Industry: Creating peptide-based materials for use in biotechnology and pharmaceuticals.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s function, such as binding to a receptor to activate or inhibit a signaling pathway.
類似化合物との比較
Similar Compounds
- H-Ile-Arg-Asp-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
- H-Ile-Arg-Asp-Glu-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
Uniqueness
The uniqueness of “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” lies in its specific amino acid sequence, which determines its structural and functional properties. Differences in amino acid composition can lead to variations in peptide stability, biological activity, and interaction with molecular targets.
特性
分子式 |
C84H132N30O31S4 |
|---|---|
分子量 |
2186.4 g/mol |
IUPAC名 |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-oxo-3-[[(1R,6R,9S,12S,15S,17R,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,24,45-tris(2-amino-2-oxoethyl)-30-(3-carbamimidamidopropyl)-6-carboxy-17-hydroxy-48-(hydroxymethyl)-12-(1H-imidazol-5-ylmethyl)-36-methyl-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-9,27-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]amino]propyl]propanedioic acid |
InChI |
InChI=1S/C84H132N30O31S4/c1-8-35(6)59(88)75(135)99-40(12-9-15-94-83(89)90)63(123)101-45(24-58(120)121)67(127)100-43(20-39(80(140)141)81(142)143)65(125)108-51-30-147-146-28-49-70(130)98-41(13-10-16-95-84(91)92)64(124)111-60(33(2)3)76(136)103-44(21-55(85)117)66(126)104-47(23-57(87)119)79(139)114-26-38(116)19-54(114)74(134)102-42(18-37-25-93-32-96-37)68(128)112-61(34(4)5)77(137)110-52(82(144)145)31-149-148-29-50(109-72(51)132)71(131)106-48(27-115)69(129)105-46(22-56(86)118)78(138)113-17-11-14-53(113)73(133)97-36(7)62(122)107-49/h25,32-36,38-54,59-61,115-116H,8-24,26-31,88H2,1-7H3,(H2,85,117)(H2,86,118)(H2,87,119)(H,93,96)(H,97,133)(H,98,130)(H,99,135)(H,100,127)(H,101,123)(H,102,134)(H,103,136)(H,104,126)(H,105,129)(H,106,131)(H,107,122)(H,108,125)(H,109,132)(H,110,137)(H,111,124)(H,112,128)(H,120,121)(H,140,141)(H,142,143)(H,144,145)(H4,89,90,94)(H4,91,92,95)/t35-,36-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-/m0/s1 |
InChIキー |
FTMUINAVKGSANR-IMQUYOPSSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N2)C)CC(=O)N)CO)NC1=O)C(=O)O)C(C)C)CC5=CN=CN5)O)CC(=O)N)CC(=O)N)C(C)C)CCCNC(=N)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N2)C)CC(=O)N)CO)NC1=O)C(=O)O)C(C)C)CC5=CN=CN5)O)CC(=O)N)CC(=O)N)C(C)C)CCCNC(=N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
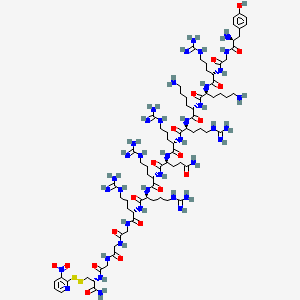

![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)

![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
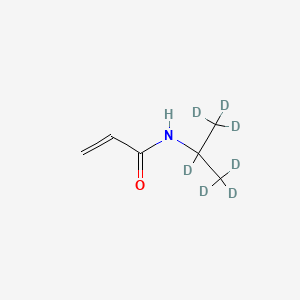
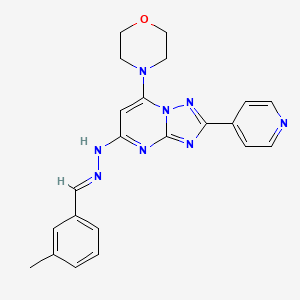
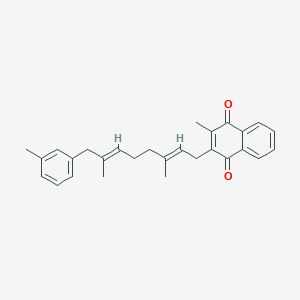
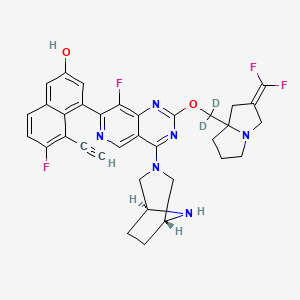
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
